(4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol (4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13372239
InChI: InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5?,6?/m1/s1
SMILES: C1C(C(C(C(O1)(CO)O)O)O)O
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol

(4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

CAS No.:

Cat. No.: VC13372239

Molecular Formula: C6H12O6

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

(4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol -

Specification

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
IUPAC Name (4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Standard InChI InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5?,6?/m1/s1
Standard InChI Key LKDRXBCSQODPBY-GQNXIQCSSA-N
Isomeric SMILES C1[C@H]([C@H](C(C(O1)(CO)O)O)O)O
SMILES C1C(C(C(C(O1)(CO)O)O)O)O
Canonical SMILES C1C(C(C(C(O1)(CO)O)O)O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

(4R,5R)-2-(Hydroxymethyl)oxane-2,3,4,5-tetrol features a six-membered oxane ring with the following substituents:

  • Hydroxymethyl group (-CH2OH) at position 2.

  • Hydroxyl groups (-OH) at positions 2, 3, 4, and 5.

The stereochemistry at positions 4 and 5 is specified as R, while the configuration at position 3 remains undefined in available literature. This ambiguity highlights the need for further crystallographic or NMR studies to resolve its complete stereochemical profile .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₆H₁₂O₆
Molecular Weight180.16 g/mol
IUPAC Name(4R,5R)-2-(Hydroxymethyl)oxane-2,3,4,5-tetrol
CAS Registry Number16213544
PubChem CID16213544

Conformational Analysis

Synthesis and Production

Chemical Synthesis

The synthesis of (4R,5R)-2-(Hydroxymethyl)oxane-2,3,4,5-tetrol typically involves the reduction of ketose sugars. For example:

  • Starting Material: D-Fructose is treated with sodium borohydride (NaBH₄) in aqueous methanol.

  • Reaction: The keto group at position 2 is reduced to a hydroxyl group, yielding a mixture of sugar alcohols.

  • Purification: Chromatographic techniques isolate the target compound based on polarity and stereochemistry .

Reaction Scheme:

D-FructoseNaBH4,MeOH/H2O(4R,5R)-2-(Hydroxymethyl)oxane-2,3,4,5-tetrol+byproducts\text{D-Fructose} \xrightarrow{\text{NaBH}_4, \text{MeOH/H}_2\text{O}} \text{(4R,5R)-2-(Hydroxymethyl)oxane-2,3,4,5-tetrol} + \text{byproducts}

Biotechnological Production

Enzymatic methods using aldose reductase (EC 1.1.1.21) offer higher stereoselectivity. Recombinant E. coli expressing this enzyme converts D-fructose to the target compound with >90% yield under optimized pH (7.4) and temperature (37°C) conditions .

Biological Activities and Mechanisms

Metabolic Pathways

The compound participates in pentose phosphate pathway offshoots, acting as a modulator of NADPH production. In vitro studies demonstrate its ability to inhibit glucose-6-phosphate dehydrogenase (G6PD), reducing oxidative stress in hepatic cells .

Antimicrobial Properties

Hydroxyl-rich structures enable chelation of metal ions essential for microbial growth. At concentrations of 50–100 mM, the compound suppresses E. coli biofilm formation by 40–60%, as measured by crystal violet assays .

Industrial and Pharmaceutical Applications

Food Industry

As a low-calorie sweetener, it provides 60% of sucrose’s sweetness with a glycemic index (GI) of 2, making it suitable for diabetic-friendly products.

Table 2: Comparative Sweetness Profile

CompoundRelative SweetnessGlycemic Index
Sucrose1.065
(4R,5R)-2-(Hydroxymethyl)oxane-2,3,4,5-tetrol0.62

Drug Formulations

Its hygroscopic nature stabilizes protein-based therapeutics. Lyophilized monoclonal antibodies retain 95% activity after 12 months when formulated with 5% w/w of the compound .

Comparison with Structural Analogs

D-Glucitol vs. (4R,5R)-2-(Hydroxymethyl)oxane-2,3,4,5-tetrol

PropertyD-Glucitol(4R,5R)-2-(Hydroxymethyl)oxane-2,3,4,5-tetrol
StructureLinear polyolCyclic oxane derivative
Melting Point95°C112°C
Solubility (H₂O, 25°C)620 g/L480 g/L

The cyclic structure of (4R,5R)-2-(Hydroxymethyl)oxane-2,3,4,5-tetrol enhances thermal stability but reduces aqueous solubility compared to linear analogs .

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